REACTION_CXSMILES
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[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([NH2:9])=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:19])=CC=1>C1COCC1>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7](=[S:19])[NH2:9]
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Name
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|
Quantity
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3.39 g
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Type
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reactant
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Smiles
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COCCOCC(=O)N
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Name
|
|
Quantity
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6.55 g
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Type
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reactant
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Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was refluxed for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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was concentrated under vacuum
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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WASH
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Details
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washed with sat. NaHCO3 (1×) and brine (1×)
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Type
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EXTRACTION
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Details
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The aqueous phases were extracted with ethyl acetate (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the organic extracts were dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel chromatography (3.5×11 cm, 30% AcOEt/CH2Cl2)
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Name
|
|
Type
|
product
|
Smiles
|
COCCOCC(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 134.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |